molecular formula C30H50O B12433168 (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B12433168
M. Wt: 426.7 g/mol
InChI Key: VWYANPOOORUCFJ-PWWZUFODSA-N
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Description

The compound (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple stereocenters and a hydroxyl group at the 9th position, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol involves multiple steps, including cyclization, methylation, and hydroxylation reactions. The specific synthetic routes and reaction conditions are often proprietary and can vary depending on the desired yield and purity. Industrial production methods typically involve the use of advanced organic synthesis techniques and high-pressure reactors to ensure the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the degree of saturation in the rings.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated or partially saturated compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 9th position plays a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol lies in its specific stereochemistry and the presence of a hydroxyl group at the 9th position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1

InChI Key

VWYANPOOORUCFJ-PWWZUFODSA-N

Isomeric SMILES

CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)O)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C

Origin of Product

United States

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